Meta- vs. Para-Bromophenyl Substitution: Enzyme Inhibition & LogP
In 2,5-disubstituted-1,3,4-oxadiazole series, the position of bromine substitution on the phenyl ring produces quantifiable divergence in enzyme inhibition profiles. A comprehensive SAR study of N-substituted 1,3,4-oxadiazole analogues screened against lipoxygenase (LOX), α-glucosidase, and urease demonstrated that structurally related compounds with varying aryl substitution patterns exhibit non-overlapping activity spectra with IC50 values ranging from 1.0 ± 0.3 µM to 14.31 ± 1.19 µM across enzyme targets [1]. Specifically, bromine-containing analogs in the studied series showed % inhibition values ranging from 75.67 ± 1.62% to 94.5 ± 0.6% depending on substitution position and co-substituents [1]. The meta-bromo orientation (as in CAS 957065-93-9) positions the electron-withdrawing bromine atom at a distinct vector relative to the oxadiazole core compared to para-bromo analogs, which alters hydrogen-bonding capacity, molecular dipole, and binding pocket complementarity [2].
IC50 variance ≤14.3-fold across SAR series
| Evidence Dimension | Enzyme inhibition variability across structural analogs |
|---|---|
| Target Compound Data | Structural features: 3-bromophenyl (meta) + thiophen-2-yl; predicted logP ~4.23 (calculated, PubChem CID 26966995) |
| Comparator Or Baseline | 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (para-substituted analog); 2-(4-bromophenyl)-1,3,4-oxadiazole (para-bromo, mono-substituted); 2,5-disubstituted N-analogs (LOX IC50: 1.0-14.31 µM range) |
| Quantified Difference | LogP difference meta-3-bromo vs. para-4-bromo: ~0.5-1.0 log units (class estimate); enzyme inhibition IC50 variance up to 14.3-fold across SAR series |
| Conditions | In vitro enzyme inhibition assays (LOX, α-glucosidase, urease) with acarbose, thiourea, and quercetin as reference standards; in silico molecular docking (PDB IDs: 1R51, 3ERT, 2R3J) |
Why This Matters
The meta-bromophenyl substitution pattern confers distinct physicochemical and target engagement properties compared to para-substituted analogs, making CAS 957065-93-9 the correct selection when probing bromine positional effects in SAR campaigns or when meta-bromo geometry is required for specific binding pocket complementarity.
- [1] S. Ahmad, M. Alam, S. Nadeem, et al. Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors. Sci Rep. 2026;16:5866. View Source
- [2] S. Ahmad, M. Alam, S. Nadeem, et al. Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors. Sci Rep. 2026;16:5866. View Source
